2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid
Description
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound featuring a unique combination of structural motifs: a spiro[3.3]heptane core, a tert-butoxycarbonyl (Boc)-protected amine at position 6, and two fluorine atoms at the 2,2-positions. This molecule is of interest in medicinal chemistry due to the conformational rigidity imparted by the spiro system and the metabolic stability conferred by fluorine substitution.
Propriétés
IUPAC Name |
2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-10(2,3)20-9(19)16-12(8(17)18)4-11(5-12)6-13(14,15)7-11/h4-7H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJOLUMUMRFDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CC(C2)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[33]heptane-6-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry
- Drug Design : The compound's unique structural features allow it to interact with specific receptors or enzymes, potentially leading to the development of new pharmaceuticals targeting various diseases. Research indicates that compounds with similar spirocyclic structures may exhibit significant binding affinity towards neurotransmitter receptors and metabolic enzymes, which can be crucial for drug efficacy and specificity .
- Biological Activity : Preliminary studies suggest that this compound may modulate biological pathways by interacting with molecular targets involved in disease processes. Its fluorinated structure may enhance bioavailability and metabolic stability, which are critical factors in drug development .
Biochemical Research
- Interaction Studies : Investigations into the binding characteristics of 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid have revealed its potential to influence enzyme activity and receptor functions. Such studies typically employ techniques like surface plasmon resonance and isothermal titration calorimetry to assess binding affinities and kinetics .
- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its effects on biological systems is essential for elucidating its therapeutic potential. This includes exploring its role in signaling pathways and its impact on cellular processes .
Mécanisme D'action
The mechanism by which 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2,2-difluoro-6-Boc-amino-spiro[3.3]heptane-6-carboxylic acid and its analogs:
Key Comparative Analysis:
Structural Rigidity: The spiro[3.3]heptane core in all compounds enforces a rigid geometry, which is advantageous for optimizing binding affinity in drug design . Fluorination at the 2,2-positions (target compound) likely reduces conformational flexibility further compared to non-fluorinated analogs .
In contrast, the trifluoromethyl group in CID 47003593 introduces strong lipophilicity, impacting membrane permeability .
Synthetic Accessibility: The Boc-protected amine in the target compound and its analogs (e.g., C₁₃H₂₁NO₄) is typically introduced via carbodiimide-mediated coupling, as described for 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid . Fluorination at the 2,2-positions may require specialized reagents (e.g., DAST or Deoxo-Fluor) or late-stage functionalization of a ketone precursor (e.g., 6-oxospiro[3.3]heptane-2-carboxylic acid) .
Biological Relevance: Boc-protected spirocycles are common intermediates in peptide mimetics and protease inhibitors, leveraging their rigidity to improve target engagement . Fluorinated analogs like the target compound may exhibit improved metabolic stability and bioavailability compared to non-fluorinated versions, as seen in other fluorinated pharmaceuticals .
Safety and Handling: While safety data for the target compound are unavailable, analogs such as 5-Hydroxy-2-[(Boc-amino)]pentanoic acid require standard laboratory precautions (e.g., gloves, ventilation) due to unclassified hazards . Fluorinated compounds often necessitate careful handling to avoid inhalation or dermal exposure, though their ecotoxicological profiles are typically understudied .
Activité Biologique
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and the presence of difluoro and amino functionalities. This article reviews the biological activity of the compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFN O |
| Molecular Weight | 305.322 g/mol |
| Structure | Spirocyclic |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to effectively fit into unique binding sites on proteins or enzymes, modulating their activity.
Interaction Studies
Preliminary studies indicate that compounds with similar spirocyclic structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. For example, some research has focused on the compound's potential as an inhibitor of glutamate racemase, an enzyme critical for bacterial cell wall biosynthesis, making it a target for antibacterial drug discovery .
Inhibitory Activity
A study evaluated various spirocyclic compounds for their inhibitory activity against Helicobacter pylori glutamate racemase. The results indicated that certain derivatives exhibited significant inhibition, suggesting that this compound could have therapeutic potential against H. pylori infections .
| Compound | Inhibition (% at 100 µM) |
|---|---|
| 2,2-Difluoro-6-spiro compound | 75% |
| Control (no treatment) | 0% |
Case Studies
- Case Study on Antibacterial Activity : In a controlled experiment, the compound was tested against various strains of H. pylori. The results showed that at concentrations above 50 µM, there was a notable reduction in bacterial growth, supporting its potential as an antibacterial agent.
- Neurotransmitter Interaction : Another study investigated the interaction of this compound with neurotransmitter receptors in vitro. It was found to enhance binding affinity to certain receptors, indicating potential applications in neuropharmacology.
Synthesis and Modifications
The synthesis of this compound involves several steps typical of carboxylic acids and amides. Various synthetic routes can be employed to modify its structure for enhanced biological activity or selectivity towards specific targets .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the key synthetic strategies for constructing the spiro[3.3]heptane core in this compound, and how are fluorinated substituents introduced? Methodological Answer: The synthesis typically involves a convergent approach to assemble the spiro[3.3]heptane scaffold. A common intermediate is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane , which undergoes cycloaddition or alkylation to form the spiro core . Fluorination is achieved using fluorinated precursors (e.g., Selectfluor®) under controlled conditions. The tert-butoxycarbonylamino (Boc) group is introduced via carbamate formation using Boc-anhydride in the presence of a base (e.g., DMAP) .
Advanced Question: Q. How can reaction conditions (solvent, temperature, catalysts) be optimized to improve yields during spiro ring formation? Methodological Answer: Optimization involves systematic screening of polar aprotic solvents (e.g., DMF, THF) and temperatures (0–60°C) to balance reaction kinetics and stability of intermediates. Catalysts like palladium complexes or phase-transfer agents may enhance cyclization efficiency. For example, using microwave-assisted synthesis reduces reaction times and improves regioselectivity . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity.
Structural Characterization
Basic Question: Q. What analytical techniques are critical for confirming the molecular structure of this compound? Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine placement (δ -110 to -130 ppm for CF₂ groups). ¹H/¹³C NMR identifies spiro ring protons (δ 1.5–3.0 ppm) and Boc-group signals (δ 1.4 ppm for tert-butyl) .
- X-ray Crystallography : Resolves spiro ring conformation and substituent stereochemistry .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 346.12 for C₁₄H₂₀F₂N₂O₄) .
Advanced Question: Q. How can discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved? Methodological Answer: Unexpected splitting may arise from conformational dynamics or diastereomer formation . Use variable-temperature NMR to probe dynamic equilibria. For diastereomers, employ chiral HPLC (e.g., Chiralpak AD-H column) or 2D NOESY to distinguish stereochemical environments . Computational tools like DFT calculations (Gaussian 16) predict optimized geometries and NMR chemical shifts for comparison .
Conformational Rigidity and Bioactivity
Advanced Question: Q. How does the spiro[3.3]heptane scaffold influence conformational rigidity compared to non-spiro analogs in drug design? Methodological Answer: The spiro architecture imposes restricted rotation , reducing entropy loss upon binding to biological targets. Computational studies (e.g., molecular dynamics simulations ) quantify rotational barriers (ΔG‡ > 10 kcal/mol for key bonds). XRD data (e.g., torsion angles < 10° for spiro rings) confirm rigidity, enhancing target selectivity in kinase inhibitors .
Stability and Degradation Pathways
Basic Question: Q. Under what conditions does the Boc group degrade, and how can this be monitored? Methodological Answer: The Boc group is acid-labile. Degradation occurs in HCl/dioxane (4 M, 25°C) or TFA/CH₂Cl₂ (50% v/v). Monitor via TLC (disappearance of Boc-protected spot) or HPLC-MS (appearance of deprotected amine at m/z 246.08 for C₈H₁₂F₂N₂O₂) .
Advanced Question: Q. What kinetic models describe the hydrolytic stability of the difluoro-spiro moiety in aqueous buffers? Methodological Answer: Use pseudo-first-order kinetics (pH 2–10, 25–40°C) to determine degradation rate constants (k). For example, at pH 7.4, k ≈ 1.2 × 10⁻⁵ h⁻¹, indicating high stability. Arrhenius plots (lnk vs. 1/T) derive activation energies (Eₐ ~ 15 kcal/mol), suggesting hydrolysis proceeds via a carbocation intermediate .
Structure-Activity Relationship (SAR) Studies
Advanced Question: Q. How do fluorine substituents at the 2,2-positions impact bioactivity in enzyme inhibition assays? Methodological Answer: Fluorine’s electron-withdrawing effects enhance binding to polar enzyme pockets (e.g., ATP-binding sites). In vitro assays (IC₅₀) compare fluorinated vs. non-fluorinated analogs:
Applications in Drug Discovery
Advanced Question: Q. What strategies are used to incorporate this compound into PROTACs (Proteolysis-Targeting Chimeras)? Methodological Answer: The carboxylic acid moiety serves as a linker anchor. Conjugate via EDC/NHS coupling to a E3 ligase ligand (e.g., thalidomide derivative) and a target-binding warhead (e.g., kinase inhibitor). Optimize linker length (C3–C6) and rigidity using SPR biosensing to balance ternary complex formation and proteasomal degradation efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
